1-(3-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Overview
Description
1-(3-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C9H15N5O and its molecular weight is 209.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Triazole Derivatives in Drug Discovery Triazole derivatives, including 1,2,4-triazoles, have been explored extensively for their potential in drug discovery due to their wide range of biological activities. Triazoles have been studied for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for significant variations, making them an essential class for the development of new therapeutic agents. For instance, triazole-containing scaffolds are prevalent in pharmaceuticals targeting cancer, microbial infections, and various diseases, demonstrating the compound's relevance in medicinal chemistry and drug design (Ferreira et al., 2013).
Agricultural and Industrial Applications In addition to pharmaceutical applications, triazole derivatives have found utility in agriculture and industry. For example, amino-1,2,4-triazoles serve as raw materials in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights the compound's potential role in creating materials with enhanced properties, such as heat-resistant polymers and products with fluorescent properties, which are crucial in biotechnology, energy, and chemistry (Nazarov et al., 2021).
Materials Science and Chemistry The synthesis and physico-chemical properties of triazole derivatives are also of significant interest in materials science and applied chemistry. These compounds are utilized in optical materials, photosensitizers, antioxidants, and additives for fuels and oils. The broad utility of triazole derivatives, including potential compounds like 1-(3-aminopiperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one, underscores their importance in developing new materials and chemicals with specialized functions (Parchenko, 2019).
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-8-2-1-3-13(4-8)9(15)5-14-7-11-6-12-14/h6-8H,1-5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJXNQAVIYDWEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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